molecular formula C8H13NO5 B1425733 4-(Methoxyacetyl)morpholine-3-carboxylic acid CAS No. 1316219-80-3

4-(Methoxyacetyl)morpholine-3-carboxylic acid

Cat. No. B1425733
M. Wt: 203.19 g/mol
InChI Key: GFWUGSLJIQKWDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, including “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .


Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively. These reactions generally involve the preparation of morpholines from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Physical And Chemical Properties Analysis

The boiling point of “4-(Methoxyacetyl)morpholine-3-carboxylic acid” is predicted to be 419.0±45.0 °C, and its density is predicted to be 1.311±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Applications in Peptidomimetic Chemistry

  • Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : A study described a practical synthesis route for enantiopure Fmoc-protected morpholine-3-carboxylic acid. The process involved reductive amination, intramolecular acetalization, and other steps. This compound was shown to be fully compatible with solid-phase peptide synthesis, making it valuable in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Novel Synthesis Methods

  • Synthesis of 2-Morpholine Carboxylic Acid Derivatives : This research presented novel syntheses for 2-morpholine carboxylic acid derivatives, which were further used to create 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a new ring system (King & Martin, 1991).

Applications in Pharmaceutical Research

  • Potent Cathepsin S Inhibitor : A potent reversible and selective cathepsin S inhibitor was synthesized using morpholine-4-carboxylic acid. This compound was also labeled with deuterium and carbon-14 for further studies (Latli et al., 2012).

Synthesis of Biodegradable Polyesteramides

  • Morpholine-2,5-dione Derivatives : This study focused on synthesizing morpholine-2,5-dione derivatives with various protected functional groups. These compounds were used to create biodegradable polyesteramides, demonstrating potential applications in materials science (Veld, Dijkstra, & Feijen, 1992).

Antiproliferative Activity Against Cancer Cells

  • Synthesis and Evaluation of Antiproliferative Activity : A compound synthesized from morpholine was evaluated for its inhibitory activity against various cancer cell lines, showing significant antiproliferative properties (Lu et al., 2021).

properties

IUPAC Name

4-(2-methoxyacetyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUGSLJIQKWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxyacetyl)morpholine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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